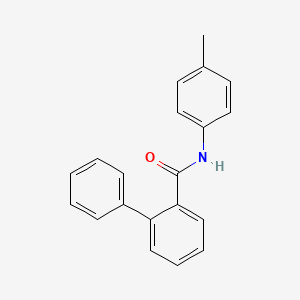

N-4-Methylphenyl biphenyl-2-carboxamide

Description

Properties

Molecular Formula |

C20H17NO |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-phenylbenzamide |

InChI |

InChI=1S/C20H17NO/c1-15-11-13-17(14-12-15)21-20(22)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22) |

InChI Key |

PPJWCMFGQXHIRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Biphenyl Core Formation via Suzuki Coupling

The Suzuki-Miyaura reaction enables the formation of the biphenyl structure through palladium-catalyzed coupling between a 2-bromobenzoic acid derivative and a 4-methylphenylboronic acid. For instance, methyl 2-bromobenzoate reacts with 4-methylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate, yielding methyl biphenyl-2-carboxylate (Fig. 1).

Reaction Conditions :

Hydrolysis to Biphenyl-2-Carboxylic Acid

The ester intermediate undergoes hydrolysis using dilute sulfuric acid (30%) under reflux (106–113°C) for 24 hours, followed by toluene-assisted water removal to yield biphenyl-2-carboxylic acid with 96.5% molar efficiency. Alternative hydrolysis methods employing sodium hydroxide in methanol/water mixtures are less efficient (70–80% yield).

Amidation with 4-Methylaniline

The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). Subsequent reaction with 4-methylaniline in dichloromethane and triethylamine at 0–5°C produces the target carboxamide. Purification via recrystallization from ethanol/water affords the product in 75–85% yield.

Direct Aminolysis of Biphenyl-2-Carboxylate Esters

Ester Synthesis and Optimization

Methyl biphenyl-2-carboxylate, synthesized via methods in Section 2.1, undergoes aminolysis with 4-methylaniline in a toluene/DMF mixture. The reaction is catalyzed by sodium hydride (NaH) at 110–120°C for 12–24 hours, achieving 60–70% conversion. Notably, higher temperatures (>120°C) lead to decomposition, while lower temperatures (<100°C) result in incomplete reactions.

Critical Parameters :

Microwave-Assisted Aminolysis

Microwave irradiation (150°C, 30 minutes) in DMF reduces reaction time to 1–2 hours with comparable yields (65–70%). This method minimizes side products such as N-alkylated byproducts and unreacted ester.

Carboxylic Acid Activation Using Coupling Agents

Carbodiimide-Mediated Amidation

Biphenyl-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. Addition of 4-methylaniline and stirring at 25°C for 12 hours yields the amide in 80–90% purity. Purification via silica gel chromatography removes residual HOBt and urea derivatives.

Mixed Anhydride Method

Reaction of the carboxylic acid with isobutyl chloroformate in THF forms a mixed anhydride, which reacts with 4-methylaniline to give the amide in 70–75% yield. While less efficient than EDCl/HOBt, this method avoids carbodiimide-related side reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki + Amidation | Coupling, hydrolysis, amidation | 60–75 | High-purity product; scalable | Multi-step; Pd cost |

| Direct Aminolysis | Ester + amine reaction | 60–70 | Fewer steps; microwave compatible | High temps; byproduct formation |

| EDCl/HOBt Activation | Acid activation + coupling | 80–90 | Room-temp conditions; high efficiency | Cost of coupling agents |

Chemical Reactions Analysis

N-4-Methylphenyl biphenyl-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of catalysts like aluminum chloride (AlCl3).

Scientific Research Applications

N-4-Methylphenyl biphenyl-2-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-4-Methylphenyl biphenyl-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl rings or the amide nitrogen, impacting electronic properties, steric hindrance, and biological activity.

Physicochemical Properties

Substituents significantly alter molecular weight, solubility, and reactivity:

Q & A

Basic Research Question

- Methodological Answer :

Synthesis optimization requires systematic variation of reaction parameters. For example:- Reaction Solvent : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents to assess solubility and reactivity.

- Catalyst Screening : Evaluate coupling agents like EDCI/HOBt or carbodiimide derivatives for amide bond formation.

- Temperature Control : Perform reactions under reflux or microwave-assisted conditions to reduce side products.

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent pair: ethyl acetate/hexane) to isolate the compound.

- Yield Tracking : Compare yields under different conditions and validate purity via TLC (Rf values) and HPLC .

What analytical techniques are essential for characterizing this compound?

Basic Research Question

- Methodological Answer :

Full characterization requires:- NMR Spectroscopy : and NMR to confirm substituent positions and amide bond formation (e.g., carbonyl peak at ~165-170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1640 cm).

- Melting Point Analysis : Compare with literature values for consistency.

- Microanalysis : CHN analysis to confirm elemental composition for novel derivatives .

How can X-ray crystallography using SHELX software resolve the molecular structure of this compound?

Advanced Research Question

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron or in-house sources.

- Structure Solution : Apply SHELXT for phase problem resolution via intrinsic phasing.

- Refinement : Employ SHELXL to refine atomic coordinates, thermal parameters, and occupancy. Validate using R-factor convergence (< 5%) and residual density maps.

- Validation Tools : Check for geometric irregularities (bond lengths/angles) using CCDC/Mercury software.

- Case Study : SHELX’s robustness in handling biphenyl torsional angles ensures accurate depiction of steric interactions .

How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) during characterization?

Advanced Research Question

- Methodological Answer :

- Contradiction Analysis :

Replicate Experiments : Confirm data consistency across multiple batches.

Solvent Effects : Test NMR in deuterated solvents (e.g., DMSO-d vs. CDCl) to identify solvent-induced shifts.

Dynamic Effects : Assess temperature-dependent NMR for conformational exchange (e.g., rotamers).

Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (Gaussian, ORCA) .

What strategies are used to evaluate the bioactivity of this compound in medicinal chemistry?

Advanced Research Question

- Methodological Answer :

- Target Identification : Screen against kinase/receptor libraries (e.g., tyrosine kinases, GPCRs) via molecular docking (AutoDock, Glide).

- In Vitro Assays :

- Enzyme Inhibition : Measure IC using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cytotoxicity : Test against cancer cell lines (MTT assay) with doxorubicin as a positive control.

- SAR Studies : Synthesize derivatives (e.g., methyl group substitution on phenyl rings) to correlate structure with activity .

What computational methods validate the electronic properties of this compound for material science applications?

Advanced Research Question

- Methodological Answer :

- DFT Calculations : Use Gaussian 09/B3LYP/6-31G(d) to model HOMO-LUMO gaps, polarizability, and charge distribution.

- Molecular Dynamics (MD) : Simulate bulk material properties (e.g., thermal stability) with AMBER or GROMACS.

- Crystal Packing Analysis : Identify π-π stacking or hydrogen-bonding motifs via Mercury software for optoelectronic design .

What safety protocols are recommended when handling this compound?

Basic Research Question

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.

- Exposure Mitigation : Avoid inhalation/contact; use HEPA filters and emergency showers.

- Waste Disposal : Neutralize amide residues with dilute acid/base before disposal.

- Documentation : Follow GB/T 16483/17519 standards for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.